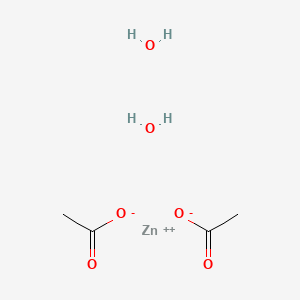![molecular formula C18H13Cl2N3O3S B1226394 6-chloro-N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-3-pyridinecarboxamide](/img/structure/B1226394.png)
6-chloro-N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-3-pyridinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-3-pyridinecarboxamide is an aromatic amide.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis :
- The compound is involved in studies related to the synthesis of pyrazolo[3,4-b]pyridines, which have potential applications in various fields including pharmaceuticals and materials science. For instance, Quiroga et al. (1999) discussed the chemistry of similar compounds, highlighting their synthesis and structural properties (Quiroga et al., 1999).
Anticonvulsant Properties :
- Some derivatives of this compound have been studied for their anticonvulsant properties. Kubicki et al. (2000) investigated the crystal structures of three anticonvulsant enaminones, providing insights into their chemical behavior and potential medicinal applications (Kubicki et al., 2000).
Catalytic and Antibacterial Activities :
- Özdemir et al. (2012) synthesized a pyridine-2,6-dicarboxamide derivative and evaluated its antibacterial activities. The study also explored its catalytic activity, indicating its potential use in chemical reactions (Özdemir et al., 2012).
Molecular Interaction Studies :
- Gallagher et al. (2022) reported on the physicochemical studies and single crystal structures of a series of N-(chlorophenyl)pyridinecarboxamides. This research is significant for understanding the molecular interactions and properties of these compounds (Gallagher et al., 2022).
Polymer Science and Material Engineering :
- The compound has applications in polymer science. For example, Banihashemi et al. (1976) discussed the condensation of pyridine-2,6-dicarboxylic acid with various compounds, leading to the creation of polymers with high thermal stability and specific viscosities (Banihashemi et al., 1976).
Medicinal Chemistry and Drug Development :
- In medicinal chemistry, derivatives of this compound are synthesized for potential therapeutic applications. For example, Bodige et al. (2020) synthesized a series of carboxamide derivatives and evaluated their antitubercular and antibacterial activities, indicating the compound's relevance in drug discovery (Bodige et al., 2020).
Solid-State Chemistry and Drug Properties :
- Palmer et al. (1993) explored the solid-state properties of an anticonvulsant drug related to this compound, focusing on its rotational disorder and hydrogen bonding, which are essential for understanding its stability and effectiveness (Palmer et al., 1993).
Propriétés
Formule moléculaire |
C18H13Cl2N3O3S |
|---|---|
Poids moléculaire |
422.3 g/mol |
Nom IUPAC |
6-chloro-N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H13Cl2N3O3S/c19-15-6-1-2-7-16(15)23-27(25,26)14-5-3-4-13(10-14)22-18(24)12-8-9-17(20)21-11-12/h1-11,23H,(H,22,24) |
Clé InChI |
GNGFOKQODMWBEP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=CN=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-mercapto-N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)-3-imidazo[1,2-a]pyridin-4-iumcarboxamide](/img/structure/B1226311.png)
![3-[[4-(4-Fluorophenyl)-1-piperazinyl]sulfonyl]benzoic acid [2-(methylamino)-2-oxoethyl] ester](/img/structure/B1226313.png)
![2-chloro-1-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B1226315.png)


![N-(4-chlorophenyl)-5-methyl-2-[(4-methylphenyl)methyl]-3-pyrazolecarboxamide](/img/structure/B1226320.png)


![(2,5-dioxopyrrolidin-3-yl) N'-[(4-methoxyphenyl)methyl]-N-phenylcarbamimidothioate](/img/structure/B1226325.png)
![4-[2-[[8-Fluoro-5-(phenylmethyl)-[1,2,4]triazino[5,6-b]indol-3-yl]thio]ethyl]morpholine](/img/structure/B1226329.png)
![(1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylic acid](/img/structure/B1226330.png)
![5-[4-(benzyloxy)-3-chlorobenzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B1226331.png)

![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B1226333.png)